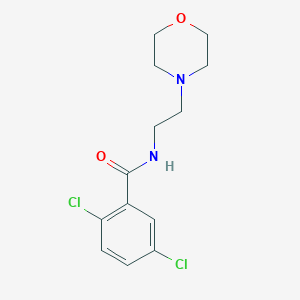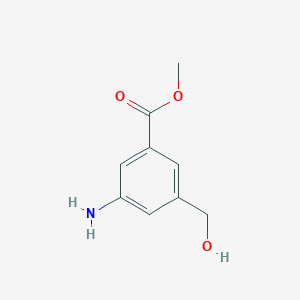![molecular formula C20H15BrN2O2 B239924 N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
N-[3-(benzoylamino)phenyl]-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(benzoylamino)phenyl]-4-bromobenzamide, also known as BBA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BBA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学研究应用
N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been studied for its potential use as a tool for studying the mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been used as a lead compound for developing new drugs that target specific biochemical pathways.
作用机制
The mechanism of action of N-[3-(benzoylamino)phenyl]-4-bromobenzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and biochemical pathways. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegenerative diseases. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of gene expression. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. In addition, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the advantages of N-[3-(benzoylamino)phenyl]-4-bromobenzamide is its small size, which allows it to penetrate cell membranes and interact with specific enzymes and biochemical pathways. N-[3-(benzoylamino)phenyl]-4-bromobenzamide is also relatively easy to synthesize, and high purity N-[3-(benzoylamino)phenyl]-4-bromobenzamide can be obtained using standard laboratory techniques. However, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-[3-(benzoylamino)phenyl]-4-bromobenzamide, including the development of new N-[3-(benzoylamino)phenyl]-4-bromobenzamide derivatives with improved properties, the identification of new biochemical targets for N-[3-(benzoylamino)phenyl]-4-bromobenzamide, and the investigation of N-[3-(benzoylamino)phenyl]-4-bromobenzamide's potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-[3-(benzoylamino)phenyl]-4-bromobenzamide and its potential applications in scientific research.
合成方法
The synthesis of N-[3-(benzoylamino)phenyl]-4-bromobenzamide involves several steps, including the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 3-aminobenzoic acid to form N-[3-(benzoylamino)phenyl]-4-bromobenzamide. The synthesis process has been optimized to yield high purity N-[3-(benzoylamino)phenyl]-4-bromobenzamide, which can be used in a variety of scientific research applications.
属性
产品名称 |
N-[3-(benzoylamino)phenyl]-4-bromobenzamide |
|---|---|
分子式 |
C20H15BrN2O2 |
分子量 |
395.2 g/mol |
IUPAC 名称 |
N-(3-benzamidophenyl)-4-bromobenzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-11-9-15(10-12-16)20(25)23-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
InChI 键 |
PPDAPIGWGRMZTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

